[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate
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Overview
Description
Fluocinonide is a potent glucocorticoid steroid used topically as an anti-inflammatory agent for the treatment of various skin disorders such as eczema, psoriasis, and seborrhoeic dermatitis . It is known for its ability to relieve itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with these conditions . Fluocinonide is available in various forms, including creams, gels, ointments, and solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluocinonide is synthesized through a multi-step chemical process. The synthesis typically involves the fluorination of a corticosteroid precursor, followed by acetylation and cyclization reactions to form the final compound . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of fluocinonide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluocinonide undergoes various chemical reactions, including:
Oxidation: Fluocinonide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fluocinonide.
Substitution: Fluocinonide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Fluocinonide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for studying glucocorticoid activity.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. It is also studied for its potential effects on immune response modulation.
Industry: Utilized in the formulation of topical medications and skincare products
Mechanism of Action
Fluocinonide exerts its effects by binding to the cytosolic glucocorticoid receptor. After binding, the receptor-ligand complex translocates into the cell nucleus, where it interacts with glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to the modulation of gene expression, resulting in the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, fluocinonide inhibits the release of endogenous chemical mediators of inflammation, such as kinins, histamine, and prostaglandins .
Comparison with Similar Compounds
Clobetasol Propionate: Another potent topical corticosteroid used for similar skin conditions.
Halobetasol Propionate: Known for its high potency and used in the treatment of severe inflammatory skin disorders.
Betamethasone Dipropionate: A corticosteroid with anti-inflammatory and immunosuppressive properties.
Comparison: Fluocinonide is unique due to its specific chemical structure, which includes fluorination and acetylation, contributing to its high potency and efficacy . Compared to clobetasol propionate and halobetasol propionate, fluocinonide has a slightly different mechanism of action and pharmacokinetic profile, making it suitable for specific clinical applications .
Properties
Molecular Formula |
C26H32F2O7 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-[(8S,9S,12R,13S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15?,16?,18?,19?,21?,23-,24-,25-,26+/m0/s1 |
InChI Key |
WJOHZNCJWYWUJD-TZJZJYRUSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12C(CC3[C@@]1(CC([C@]4(C3CC(C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
Origin of Product |
United States |
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